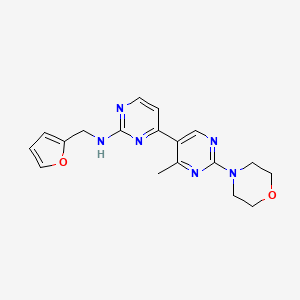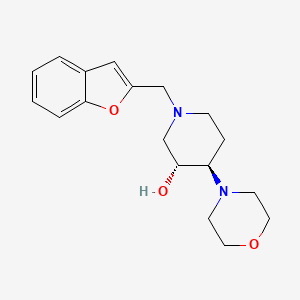![molecular formula C17H17N7 B5121039 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)
5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine is a chemical compound that has gained attention for its potential use in scientific research. It is a triazine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine involves binding to the active site of the target enzyme. The compound is believed to interact with the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This leads to inhibition of the enzyme activity and downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been studied for its potential anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition of specific signaling pathways and cellular processes. However, one limitation is the potential for off-target effects, as the compound may interact with other enzymes or proteins in addition to its intended target.
Direcciones Futuras
There are several future directions for research on 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine. One direction is the development of more potent and selective analogs of the compound. Another direction is the investigation of the compound's potential in combination with other drugs or therapies. Additionally, the compound's potential in the treatment of other diseases, such as autoimmune disorders, could be explored. Finally, the mechanism of action of the compound could be further elucidated, with the goal of identifying new targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has been reported in the literature. The method involves the reaction of 2-pyrazinecarboxaldehyde with 1,4-diphenylpiperazine in the presence of triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosine kinases and serine/threonine kinases. These enzymes play important roles in various cellular processes, including cell proliferation and differentiation. Inhibition of these enzymes may have therapeutic potential in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
5-phenyl-3-(4-pyrazin-2-ylpiperazin-1-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-2-4-14(5-3-1)15-12-20-22-17(21-15)24-10-8-23(9-11-24)16-13-18-6-7-19-16/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHIQBNXMJOAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C3=NC(=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)

![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)

![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)

![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)
